molecular formula C26H40N2O4 B14321932 Ammonium, hexamethylenebis(trimethyl-, dibenzoate CAS No. 103350-60-3

Ammonium, hexamethylenebis(trimethyl-, dibenzoate

Cat. No.: B14321932
CAS No.: 103350-60-3
M. Wt: 444.6 g/mol
InChI Key: PQFBXTALPNNDKO-UHFFFAOYSA-L
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Description

Ammonium, hexamethylenebis(trimethyl-, dibenzoate) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their ability to form stable cations, which makes them useful in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of ammonium, hexamethylenebis(trimethyl-, dibenzoate) typically involves the reaction of hexamethylenediamine with trimethylamine and benzoic acid. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Ammonium, hexamethylenebis(trimethyl-, dibenzoate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ammonium, hexamethylenebis(trimethyl-, dibenzoate) has a wide range of scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.

    Industry: The compound is used in the production of surfactants and disinfectants, where its antimicrobial properties are particularly valuable.

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis(trimethyl-, dibenzoate) involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. The molecular targets and pathways involved in these interactions include ion channels and membrane-bound enzymes.

Comparison with Similar Compounds

Ammonium, hexamethylenebis(trimethyl-, dibenzoate) can be compared with other quaternary ammonium compounds such as:

    Benzalkonium chloride: Known for its antimicrobial properties and used in disinfectants and antiseptics.

    Cetyltrimethylammonium bromide: Used as a surfactant and in the preparation of nanoparticles.

    Tetraethylammonium bromide: Used in the study of ion channels and as a phase transfer catalyst.

The uniqueness of this compound) lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring interaction with both aqueous and organic phases.

Properties

CAS No.

103350-60-3

Molecular Formula

C26H40N2O4

Molecular Weight

444.6 g/mol

IUPAC Name

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibenzoate

InChI

InChI=1S/C12H30N2.2C7H6O2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*8-7(9)6-4-2-1-3-5-6/h7-12H2,1-6H3;2*1-5H,(H,8,9)/q+2;;/p-2

InChI Key

PQFBXTALPNNDKO-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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